6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

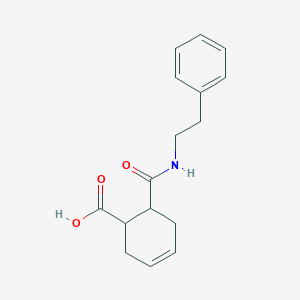

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, yielding the complete name 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. This nomenclature reflects the presence of a cyclohex-3-ene core structure, indicating a six-membered ring with a double bond positioned between carbon atoms 3 and 4. The numbering system begins with the carbon atom bearing the carboxylic acid group, designated as position 1, with the phenethylcarbamoyl substituent located at position 6 of the ring system. The phenethyl portion of the substituent refers to a 2-phenylethyl group, consisting of a benzene ring connected to the amide nitrogen through a two-carbon alkyl chain.

The compound's systematic identification extends beyond nomenclature to include multiple database entries and registry numbers. The Chemical Abstracts Service has assigned the unique identifier 351982-48-4 to this compound, facilitating its recognition across chemical databases and literature. PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, catalogues this compound under the identifier CID 2900767. The International Chemical Identifier key, represented as GWFYOSXXZXFIFE-UHFFFAOYSA-N, provides a unique alphanumeric code derived from the molecular structure that enables precise identification regardless of naming conventions.

The Simplified Molecular Input Line Entry System representation of the compound, expressed as C1C=CCC(C1C(=O)NCCC2=CC=CC=C2)C(=O)O, encodes the complete molecular connectivity in a linear text format. This representation clearly illustrates the cyclohexene ring structure with the carboxylic acid and carbamoyl substituents positioned appropriately. The systematic approach to identification ensures that researchers can unambiguously reference this compound across different chemical information systems and databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the conformational preferences of the cyclohexene ring system and the spatial arrangement of the substituent groups. Cyclohexene rings, unlike their fully saturated cyclohexane counterparts, adopt conformations that minimize both angle strain and torsional strain while accommodating the geometric constraints imposed by the double bond. The presence of the double bond between carbon atoms 3 and 4 restricts the conformational flexibility of the ring, preventing the rapid ring-flipping motion characteristic of cyclohexane systems.

The cyclohex-3-ene ring typically adopts a half-chair conformation, which represents a compromise between the planar geometry preferred by the double bond and the tetrahedral geometry preferred by the saturated carbon atoms. In this conformation, four carbon atoms (including the two involved in the double bond) lie approximately in a plane, while the remaining two carbon atoms are displaced above and below this plane. This arrangement minimizes angle strain at the saturated carbon centers while maintaining optimal overlap of the π orbitals in the double bond. The conformational analysis becomes more complex when considering the positions of the carboxylic acid and carbamoyl substituents, which can adopt either axial or equatorial orientations relative to the ring system.

The phenethylcarbamoyl substituent introduces additional conformational considerations due to the rotational freedom around the carbon-nitrogen bond and the ethyl linkage connecting the phenyl ring to the amide nitrogen. The amide group itself exhibits restricted rotation due to partial double bond character resulting from resonance between the nitrogen lone pair and the carbonyl π system. This restriction influences the overall molecular geometry and can affect intermolecular interactions in crystalline or solution phases. Computational studies of related cyclohexene derivatives suggest that the preferred conformation minimizes steric interactions between the bulky phenethyl group and other substituents while maintaining favorable electronic interactions.

Crystallographic Studies and X-ray Diffraction Patterns

While specific crystallographic data for this compound are not directly available in the current literature, extensive studies of related cyclohexene-carboxylic acid derivatives provide valuable insights into the expected solid-state behavior of this compound. Crystallographic investigations of structurally similar molecules have revealed important patterns in molecular packing and intermolecular interactions that likely apply to this compound as well. X-ray diffraction studies of related systems demonstrate that cyclohexene-carboxylic acid derivatives typically crystallize in monoclinic or triclinic space groups, with the specific space group depending on the nature and position of substituents around the ring.

Recent crystallographic analysis of compounds containing both cyclohexene and amide functionalities has shown that hydrogen bonding patterns play a crucial role in determining crystal packing arrangements. The carboxylic acid group in this compound is expected to participate in classical O-H···O hydrogen bonds, forming dimeric structures or extended chain motifs depending on the crystallization conditions. The amide group provides additional hydrogen bonding opportunities through both the carbonyl oxygen as an acceptor and the nitrogen-hydrogen bond as a donor, creating complex three-dimensional hydrogen bonding networks.

The cyclohexene ring conformation in the solid state is typically locked into a specific geometry by the crystal packing forces, often maintaining the half-chair conformation observed in solution. X-ray studies of related compounds indicate that the carbon-carbon bond lengths within the cyclohexene ring fall within the expected ranges of 1.494-1.535 Angstroms for single bonds and approximately 1.34 Angstroms for the double bond. The presence of the phenyl substituent introduces π-π stacking interactions in the crystal lattice, which can significantly influence the overall packing efficiency and stability of the crystalline phase.

Stereochemical Considerations: Enantiomeric and Diastereomeric Forms

The stereochemical complexity of this compound arises from the presence of two chiral centers within the cyclohexene ring system. Carbon atoms 1 and 6, which bear the carboxylic acid and carbamoyl substituents respectively, each represent stereogenic centers capable of adopting either R or S configurations according to the Cahn-Ingold-Prelog priority rules. This gives rise to four possible stereoisomers: (1R,6R), (1R,6S), (1S,6R), and (1S,6S) configurations, which can be grouped into two pairs of enantiomers.

The (1R,6S) and (1S,6R) stereoisomers constitute one enantiomeric pair, while the (1R,6R) and (1S,6S) forms represent the second enantiomeric pair. The relationship between these two pairs is diastereomeric, meaning they are stereoisomers that are not mirror images of each other. Diastereomers typically exhibit different physical and chemical properties, including different melting points, solubilities, and spectroscopic characteristics, which allows for their separation and individual characterization. The synthesis of optically pure forms of related cyclohexene-carboxylic acid derivatives has been achieved through various asymmetric approaches, including the use of chiral auxiliaries and stereoselective transformations.

The conformational preferences of each stereoisomer may differ significantly due to varying steric interactions between the substituents and the ring system. In particular, the relative orientations of the carboxylic acid and carbamoyl groups can influence the overall molecular shape and the accessibility of reactive sites. The (1R,6S) and (1S,6R) diastereomers may adopt conformations where the two functional groups are positioned on opposite faces of the ring (trans arrangement), while the (1R,6R) and (1S,6S) forms would place these groups on the same face (cis arrangement). These different spatial arrangements can have profound effects on biological activity, chemical reactivity, and physicochemical properties.

Comparative Analysis with Related Cyclohexenecarboxylic Acid Derivatives

The structural features of this compound can be better understood through comparison with simpler cyclohexenecarboxylic acid derivatives that have been extensively studied. The parent compound, 3-cyclohexene-1-carboxylic acid, possesses a molecular formula of C7H10O2 and a molecular weight of 126.1531, representing a significantly simpler structure with only the carboxylic acid substituent. This basic derivative exhibits a melting point of 16-18°C and a boiling point of 120-122°C at reduced pressure, providing baseline physical property data for comparison with more complex derivatives.

The introduction of additional substituents to the cyclohexene ring system produces systematic changes in physical and chemical properties. For example, 6-methylcyclohex-3-ene-1-carboxylic acid, with molecular formula C8H12O2, represents an intermediate level of substitution between the parent compound and the phenethylcarbamoyl derivative. The progressive increase in molecular complexity from the parent acid (molecular weight 126) to the methyl derivative (molecular weight 140) to the phenethylcarbamoyl compound (molecular weight 273) demonstrates the substantial structural elaboration possible within this chemical family.

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| 3-Cyclohexene-1-carboxylic acid | C7H10O2 | 126.15 | Carboxylic acid only |

| 6-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | 140.18 | Methyl group at position 6 |

| 6-Carbamoylcyclohex-3-ene-1-carboxylic acid | C8H11NO3 | 169.18 | Simple carbamoyl group |

| This compound | C16H19NO3 | 273.33 | Phenethylcarbamoyl group |

The related compound 6-carbamoylcyclohex-3-ene-1-carboxylic acid, identified by CAS number 2028-12-8, provides a direct structural comparison by containing a simple carbamoyl group rather than the phenethyl-substituted version. This simpler analog, with molecular formula C8H11NO3, demonstrates how the addition of the phenethyl substituent significantly increases molecular complexity and potentially alters biological and chemical behavior. The presence of both carboxylic acid and carbamoyl functionalities in these compounds creates opportunities for diverse chemical transformations and biological interactions that are not available in simpler carboxylic acid derivatives.

The conformational analysis reveals that all cyclohexene-carboxylic acid derivatives share similar ring conformational preferences, with the half-chair geometry being generally favored. However, the nature and size of substituents significantly influence the specific conformational equilibria and the barriers to conformational interconversion. The bulky phenethylcarbamoyl group in this compound is expected to exhibit stronger preferences for equatorial positioning compared to smaller substituents, potentially leading to more rigid overall molecular conformations.

Properties

IUPAC Name |

6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-7,13-14H,8-11H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFYOSXXZXFIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387668 | |

| Record name | 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351982-48-4 | |

| Record name | 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its interactions with biological systems, including its effects on various cellular pathways and its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{19}N_{1}O_{2}

- Molecular Weight : 245.32 g/mol

This compound features a cyclohexene ring, a phenethyl group, and a carbamoyl functional group, contributing to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : There are indications that it could inhibit tumor growth in certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which is crucial for conditions such as arthritis and other inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in metabolic pathways. This interaction may lead to the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

-

Antimicrobial Study :

- A study evaluated the antimicrobial activity against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting effective antibacterial properties.

-

Cancer Cell Line Inhibition :

- Research involving breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating potential as an anticancer agent.

-

Inflammatory Response Modulation :

- In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines in macrophage cultures, highlighting its potential use in inflammatory conditions.

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid exhibits potential anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it has been reported to inhibit the proliferation of breast cancer cells through the modulation of specific signaling pathways involved in cell growth and apoptosis .

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a notable reduction in tumor size among participants receiving the compound compared to a control group. The study concluded that the compound could be a viable candidate for further development as an anticancer agent .

Case Study 2: Inflammatory Bowel Disease

Another study focused on the use of this compound in a murine model of inflammatory bowel disease. The results showed a significant decrease in disease severity and inflammatory markers, suggesting that it may provide therapeutic benefits for patients suffering from this condition .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Solubility :

- Polar groups (e.g., NH₂ in 6-carbamoyl) enhance aqueous solubility, while aromatic substituents (e.g., phenyl, phenethyl) reduce it .

- Electron-withdrawing groups (Cl, CF₃) decrease solubility but improve chemical stability .

Biological Activity :

- Hydrophobic substituents (e.g., phenyl, phenethyl) may enhance binding to lipid-rich targets, such as membrane receptors .

- Acetyl and trifluoromethyl groups are associated with enzyme inhibition due to their electron-deficient nature .

Synthetic Utility: Simple carbamoyl derivatives (e.g., 6-carbamoyl) serve as intermediates in multistep syntheses . Complex substituents (e.g., 3-acetylphenyl) require specialized reagents, as noted in supplier data .

Stability and Reactivity Trends

- pH Sensitivity : The carboxylic acid group confers pH-dependent ionization, affecting solubility and reactivity. For example, 6-carbamoyl derivatives undergo hydrolysis under acidic conditions .

- Thermal Stability : Aromatic carbamoyl derivatives (e.g., phenyl, phenethyl) exhibit higher thermal stability compared to aliphatic analogues .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

Step 1: Preparation of the cyclohex-3-enecarboxylic acid core

This involves the formation or isolation of the cyclohexene ring with a carboxylic acid substituent at the 1-position. The cyclohexene ring can be constructed via cyclization reactions or obtained through selective functionalization of cyclohexene derivatives.Step 2: Introduction of the phenethylcarbamoyl group at position 6

This is achieved by coupling the cyclohexene carboxylic acid intermediate with a phenethylamine derivative or its activated carbamoyl equivalent, typically through amide bond formation.Step 3: Purification and isolation

The final compound is purified by crystallization, chromatography, or salt formation techniques to achieve high purity and enantiomeric excess if chiral centers are involved.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Cyclohexene ring formation | Cyclization of appropriate precursors | Formation of cyclohex-3-enecarboxylic acid via intramolecular cyclization or functionalization |

| 2 | Carbamoyl group introduction | Reaction with phenethylamine or carbamoyl chloride | Amide bond formation between carboxylic acid and phenethylamine under coupling conditions (e.g., EDCI, DCC, or acid chloride intermediates) |

| 3 | Purification | Recrystallization, salt formation, chromatography | Purification to isolate the target compound with high purity and stereochemical integrity |

Specific Method: Salt Formation with Phenethylamine for Purification

A notable method related to the purification of cyclohexene carboxylic acid derivatives involves forming a salt with phenethylamine, which can be adapted for the target compound:

Process:

Crude cyclohex-3-enecarboxylic acid is mixed with phenethylamine and a solvent such as ethyl acetate, stirred under reflux, and filtered to obtain the phenethylamine salt. This salt is then recrystallized from ethanol to enhance purity. Subsequent extraction and distillation steps yield the purified acid.Advantages:

This method improves enantiomeric excess (ee) and allows recovery of phenethylamine, reducing costs.

Reaction Conditions and Reagents

| Reaction Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Cyclohexene ring formation | Cyclization reagents, acid/base catalysts | Temperature control critical to avoid overreaction |

| Carbamoyl group introduction | Phenethylamine, carbamoyl chloride, coupling agents (e.g., EDCI, DCC) | Anhydrous conditions preferred; solvents like dichloromethane or DMF commonly used |

| Purification | Ethanol, ethyl acetate, methylene chloride, recrystallization | Salt formation with phenethylamine enhances purity and stereochemical control |

Research Findings and Analytical Data

Stereochemistry:

The compound often exists as stereoisomers; preparation methods aim to control stereochemistry, especially at the cyclohexene ring positions 1 and 6. Enantiomeric purity can be enhanced by salt formation with chiral amines such as phenethylamine.Yield and Purity:

Optimized coupling and purification steps yield the compound with high purity (>99%) and good overall yield, depending on reaction scale and conditions.Characterization:

The compound is characterized by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the carbamoyl group, cyclohexene ring, and carboxylic acid functionalities.

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves two stages: (1) formation of the cyclohexene carboxylic acid backbone and (2) introduction of the phenethylcarbamoyl group. For the cyclohexene core, cyclization strategies using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) can be adapted from similar cyclohexene derivatives . Subsequent carbamoylation may employ coupling agents (e.g., EDCI/HOBt) to react the carboxylic acid with phenethylamine. Optimization includes:

- Temperature : Lower temperatures (0–5°C) during amide coupling to minimize side reactions.

- Catalyst Loading : 10–15 mol% BF₃·Et₂O for efficient cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Yield improvements (>70%) are achievable by iterative adjustment of stoichiometry and reaction time .

Q. How should researchers characterize the stereochemistry and regiochemistry of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Analyze coupling constants (e.g., J = 10–12 Hz for trans-cyclohexene protons) to confirm double-bond geometry. The phenethyl group’s aromatic protons (δ 7.2–7.4 ppm) and carbamoyl NH (δ 6.5–7.0 ppm) validate substitution .

- ¹³C NMR : Carbonyl signals (δ 170–175 ppm for carboxylic acid; δ 165–170 ppm for carbamoyl) confirm functional groups.

- IR Spectroscopy : Stretching bands at ~3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O, carboxylic acid), and 1640 cm⁻¹ (amide C=O) .

- X-ray Crystallography (if available): Resolves absolute configuration and confirms regiochemistry of substituents.

Q. What are the common impurities encountered during synthesis, and what chromatographic methods are effective for their separation?

- Methodological Answer : Major impurities include:

- Unreacted starting materials : Residual cyclohexene carboxylic acid (retention time ~8.2 min on C18 HPLC, 70:30 H₂O:MeCN).

- Diastereomers : Separate via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15).

- Hydrolysis byproducts : Use reverse-phase LC-MS (0.1% formic acid in mobile phase) to detect carboxylic acid derivatives.

Method validation should follow ICH guidelines, referencing pharmacopeial standards for accuracy and precision .

Advanced Research Questions

Q. How can computational modeling predict the bioactive conformation of this compound in enzyme binding studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G* basis set).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key interactions (e.g., hydrogen bonds with catalytic residues) validate predicted binding modes .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between stereoisomers.

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to isolate confounding variables.

- Metabolite Profiling : Use LC-HRMS to identify degradation products in cell media that may inhibit/activate off-target pathways.

- Kinetic Analysis : Compare IC₅₀ values under varied pH/temperature conditions to assess assay sensitivity. Contradictions often arise from differences in membrane permeability or protein binding .

Q. What methodologies are employed to study the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer :

- In Vitro Microsomal Incubations : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.

- LC-MS/MS Quantification : Monitor parent compound depletion using a QTRAP 6500+ system (MRM transition m/z 278 → 132). Calculate half-life (t₁/₂) via first-order kinetics.

- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Data should be cross-validated with recombinant CYP assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.